D-Azetidine-2-carboxylic Acid-d4

LC-MS Bioanalysis Quantitative Proteomics

Quantifying azetidine-2-carboxylic acid in complex biological matrices is hindered by matrix effects and extraction losses, while L-enantiomer toxicity and proteolytic lability limit peptide analog stability. D-Azetidine-2-carboxylic Acid-d4 overcomes both limitations as a non-exchangeable deuterated internal standard (+4 Da) and a metabolically inert D-amino acid building block. • Non-exchangeable deuteration at C3/C4 ensures label stability during sample processing and LC-MS/MS analysis. • D-configuration prevents toxic misincorporation into proteins, extending therapeutic peptide half-life as demonstrated by protease resistance. • Azetidine ring rigidity (~26 kcal/mol strain) enforces defined secondary structures for improved target engagement.

Molecular Formula C₄H₃D₄NO₂
Molecular Weight 105.13
Cat. No. B1156855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Azetidine-2-carboxylic Acid-d4
Synonyms(2R)-2-Azetidinecarboxylic Acid-d4;  (+)-Azetidinecarboxylic Acid-d4
Molecular FormulaC₄H₃D₄NO₂
Molecular Weight105.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Azetidine-2-carboxylic Acid-d4 for Quantitative LC-MS and Stable Peptide Synthesis


D-Azetidine-2-carboxylic Acid-d4 is a stable isotope-labeled, non-proteinogenic amino acid, characterized as a deuterated analog of the D-enantiomer of the four-membered ring proline homologue, azetidine-2-carboxylic acid . Its primary utility stems from its dual nature: it serves as a high-fidelity internal standard for mass spectrometry-based quantification and as a metabolically stable, conformationally constrained building block in peptide mimetic synthesis . The compound is specifically labeled with four deuterium atoms at the non-exchangeable C3 and C4 ring positions, ensuring label stability during sample processing and analysis .

Workflow Quantitative LC-MS/MS bioanalysis and targeted metabolomics
Selection Logic Stable isotope-labeled internal standard (SIL-IS) with +4 Da mass shift
Format Peptidomimetic building block with D-configuration for proteolytic stability

Why Unlabeled or Racemic Azetidine Analogs Fail for Rigorous Quantitation and Stable Bioconjugation


Substituting D-Azetidine-2-carboxylic Acid-d4 with its unlabeled counterpart or a racemic mixture introduces significant analytical and functional liabilities. In mass spectrometry, the unlabeled compound cannot be distinguished from the endogenous analyte, precluding its use as an internal standard and resulting in inaccurate quantification due to uncorrected matrix effects and sample loss [1]. In peptide synthesis, the use of the L-enantiomer or racemic mixtures incorporates a metabolically labile and toxic moiety that is actively misincorporated into proteins, leading to cellular toxicity and rapid proteolytic degradation [2]. The D-enantiomer, while non-toxic and stable, lacks the essential heavy isotope label required for absolute quantification workflows . Therefore, the specific combination of D-stereochemistry and defined deuteration is a non-negotiable requirement for applications demanding both biological inertness and analytical precision.

Risk Type
Substitute
Impact on Workflow
Quantitation Accuracy
Unlabeled D-Azetidine-2-carboxylic acid
Matrix effects and sample loss cannot be corrected; internal standard function is lost.
Biological Inertness
L-Azetidine-2-carboxylic acid or racemic mixture
May introduce proteolytic instability and cellular toxicity, confounding tracer or synthesis studies.
Label Stability
Deuterated standards with exchangeable labels
Deuterium-hydrogen back-exchange may compromise method reliability and quantitation precision.

Quantified Differentiation of D-Azetidine-2-carboxylic Acid-d4 for Scientific Procurement


Mass Spectrometry: +4 Da Mass Shift Enables Unambiguous Analyte Differentiation

The incorporation of four deuterium atoms into D-Azetidine-2-carboxylic acid results in a molecular weight increase of approximately 4 atomic mass units (amu) compared to the unlabeled compound (105.13 g/mol vs. 101.10 g/mol) . This specific +4 Da mass shift, achieved by labeling the non-exchangeable ring carbons, is the recommended minimum for small molecule LC-MS internal standards to ensure complete spectral separation from the analyte's natural isotopic envelope and prevent signal overlap .

Mass Shift for MS Differentiation
Class-level inference
+4.03 Da shift vs. unlabeled (105.13 vs. 101.10 g/mol)
Supports reliable SIL-IS workflow without spectral overlap.
Data to verify for specific MS platforms.
LC-MS Bioanalysis Quantitative Proteomics Internal Standard

Label Stability: Non-Exchangeable C3/C4 Deuteration Prevents Back-Exchange Artifacts

Unlike deuteration on heteroatoms (O, N) or alpha-carbons, the placement of all four deuterium labels on the non-exchangeable C3 and C4 positions of the azetidine ring ensures that the isotopic label is not lost or scrambled during sample handling, extraction, or chromatographic separation . This design avoids the primary limitation of many deuterated internal standards, where label loss (deuterium-hydrogen exchange) leads to inaccurate quantitation and compromised method reliability .

Non-Exchangeable Label Stability
Supporting evidence
4 D at C3/C4 positions; no back-exchange in aqueous biological prep.
Eliminates a key source of systematic error in bioanalysis.
Method context review recommended.
Isotope Dilution Metabolic Stability Method Validation Sample Preparation

Biological Inertness: D-Configuration Confers Proteolytic Stability Absent in L-Enantiomer

The D-stereochemistry of this compound renders it a non-substrate for the vast majority of endogenous proteases, which are stereospecific for L-amino acids [1]. This contrasts with L-azetidine-2-carboxylic acid, which is a known toxic proline mimic that is actively misincorporated into proteins, leading to misfolding, aggregation, and cellular toxicity [2]. The D-enantiomer's resistance to enzymatic degradation is a critical feature for creating metabolically stable peptide-based therapeutics or probes [1].

Biological Inertness of D-Enantiomer
Class-level inference
D-Aze resists proteolysis; L-Aze is misincorporated and toxic.
Supports use as a metabolically stable tracer or synthesis block.
Review source-specific protease panel data.
Peptide Synthesis Protease Resistance Drug Development Bioconjugation

Conformational Constraint: Azetidine Ring Imposes a Planar Geometry for Peptide Design

The four-membered azetidine ring enforces a nearly planar geometry, imposing a more severe conformational constraint on a peptide backbone compared to the five-membered pyrrolidine ring of L-proline . This structural difference, characterized by a higher ring strain energy of approximately 26 kcal/mol , can be exploited to stabilize specific secondary structures (e.g., β-turns) or to probe the role of backbone flexibility in protein function.

Conformational Constraint by Ring Strain
Supporting evidence
~26 kcal/mol strain energy vs. ~6 kcal/mol for L-proline
Enables peptide backbone rigidification for target engagement studies.
Context-dependent structural effect.
Peptidomimetics Protein Folding Medicinal Chemistry Structural Biology

Validated Application Scenarios for D-Azetidine-2-carboxylic Acid-d4 Based on Quantitative Evidence


LC-MS/MS Quantification of Azetidine-2-carboxylic Acid in Biological Matrices

Utilized as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of endogenous or dosed azetidine-2-carboxylic acid in complex biological samples (plasma, tissue, cell lysate). The +4 Da mass shift and non-exchangeable labeling allow for correction of matrix effects and extraction losses, enabling precise and accurate quantitation as demonstrated by the principles of isotope dilution mass spectrometry . This is essential for pharmacokinetic, toxicokinetic, and metabolic flux studies where the L-enantiomer's toxicity precludes its use as a tracer .

Synthesis of Metabolically Stable Peptidomimetics and Constrained Peptides

Employed as a D-amino acid building block in solid-phase peptide synthesis (SPPS) to create peptide analogs with enhanced resistance to proteolytic degradation. The D-configuration, validated by protease resistance studies , extends the half-life of therapeutic peptides. Simultaneously, the azetidine ring's high conformational constraint (~26 kcal/mol strain) is used to rigidify peptide backbones, forcing specific secondary structures and improving target engagement in drug discovery programs.

Internal Standard for Absolute Quantification in Metabolomics and Food Safety

Serves as a deuterated internal standard in targeted metabolomics assays for quantifying azetidine-2-carboxylic acid, a known plant toxin and allelochemical found in beets and other species . Its use as a co-eluting IS in LC-MS/MS workflows ensures high-fidelity quantitation in complex plant extracts or food products, overcoming the analytical challenges posed by the compound's low natural abundance and matrix interference .

ADC Linker Development and Bioconjugation Studies

Functions as a non-cleavable linker component in antibody-drug conjugates (ADCs). The D-enantiomer's resistance to proteolysis and the rigid azetidine core provide a stable, defined spacer that maintains the spatial orientation of the cytotoxic payload relative to the antibody, a critical parameter for ADC efficacy and safety . Its isotopically labeled form (d4) further allows for quantitative tracking of linker stability and release kinetics in preclinical models .

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Stable isotope-labeled internal standard with non-exchangeable +4 Da shift
Matrix-effect correction and extraction recovery review
Metabolically stable peptidomimetic synthesis
D-enantiomer building block with proteolytic resistance
Protease-resistance assay and conformational analysis
Targeted metabolomics and food safety analysis
Deuterated internal standard for complex plant extracts
Co-eluting ISTD benchmarking and matrix interference review
ADC linker development and bioconjugation research
Non-cleavable, constrained D-amino acid linker component
Linker stability tracking and spatial orientation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Azetidine-2-carboxylic Acid-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.